molecular formula C13H12BFO3 B1368686 (2-((3-Fluorobenzyl)oxy)phenyl)boronic acid CAS No. 871126-24-8

(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1368686
CAS No.: 871126-24-8
M. Wt: 246.04 g/mol
InChI Key: OYOSTGWFRFFDLQ-UHFFFAOYSA-N
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Description

(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 3-fluorobenzyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Scientific Research Applications

(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of boronic acids involves the formation of boronate esters with 1,2- or 1,3-diols present on the substrate . One of the OH groups in “(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid” is engaged in an intramolecular O-H⋯O hydrogen-bonding interaction .

Future Directions

Boronic acids, including “(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid”, have been gaining interest in medicinal chemistry due to their potential applications in anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-Fluorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 3-fluorobenzyl alcohol with phenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes or borohydrides.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenylboronic acid: Similar structure but lacks the benzyl group.

    2-Fluorophenylboronic acid: Similar structure but the fluorine atom is positioned differently.

    Phenylboronic acid: Lacks the fluorine and benzyl groups.

Uniqueness

(2-((3-Fluorobenzyl)oxy)phenyl)boronic acid is unique due to the presence of both the 3-fluorobenzyl and boronic acid groups. This combination imparts distinct chemical properties, such as enhanced reactivity and specificity in chemical reactions, making it a valuable reagent in organic synthesis and other applications .

Properties

IUPAC Name

[2-[(3-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOSTGWFRFFDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=CC(=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584722
Record name {2-[(3-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871126-24-8
Record name {2-[(3-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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